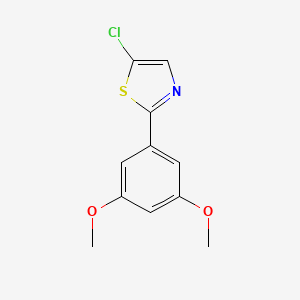
(6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate is a heterocyclic compound with a molecular formula of C₁₁H₁₃NO₂S₂ and a molecular weight of 255.36 g/mol This compound is notable for its unique structure, which includes both a thiazolidine ring and a thioxocyclohexadiene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioxocyclohexadiene derivative with a thiazolidine carboxylate precursor . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiazolidine ring.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The thioxocyclohexadiene moiety can also participate in redox reactions, influencing cellular pathways and signaling .
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Cyclohexadiene derivatives: Commonly used in organic synthesis and materials science.
Uniqueness
What sets (6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate apart is its combination of a thiazolidine ring and a thioxocyclohexadiene moiety
属性
分子式 |
C11H13NO2S2 |
|---|---|
分子量 |
255.4 g/mol |
IUPAC 名称 |
(6-sulfanylidenecyclohexa-1,3-dien-1-yl)methyl 1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO2S2/c13-11(12-5-6-16-8-12)14-7-9-3-1-2-4-10(9)15/h1-3H,4-8H2 |
InChI 键 |
CKOUHKUQZMLKLH-UHFFFAOYSA-N |
规范 SMILES |
C1CSCN1C(=O)OCC2=CC=CCC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


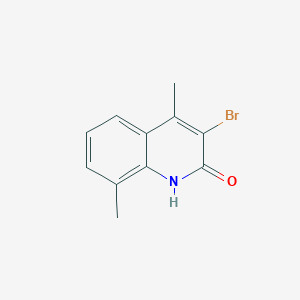
![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)
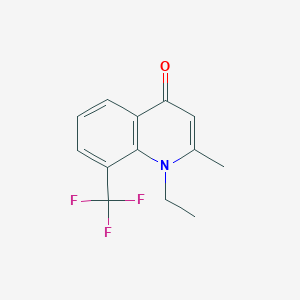


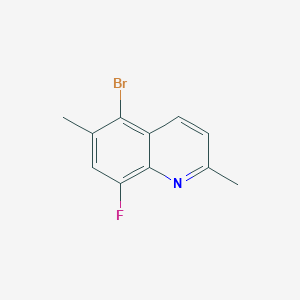


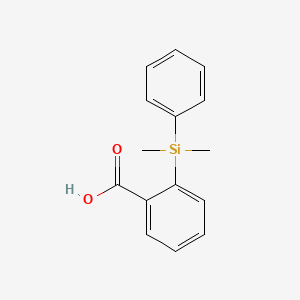


![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)
